molecular formula C12H12N2O4 B8097166 3-Hydroxy-5-(5-hydroxy-1-methyl-6-oxopyridin-3-yl)-1-methylpyridin-2-one

3-Hydroxy-5-(5-hydroxy-1-methyl-6-oxopyridin-3-yl)-1-methylpyridin-2-one

Cat. No.: B8097166
M. Wt: 248.23 g/mol
InChI Key: IXSNOMMMXRQLCB-UHFFFAOYSA-N
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Description

The compound 3-Hydroxy-5-(5-hydroxy-1-methyl-6-oxopyridin-3-yl)-1-methylpyridin-2-one is a bicyclic pyridinone derivative featuring two interconnected pyridine rings. Key structural attributes include:

  • A 3-hydroxy-1-methylpyridin-2-one core.
  • A 5-hydroxy-1-methyl-6-oxopyridin-3-yl substituent at position 5 of the primary ring.

Properties

IUPAC Name

3-hydroxy-5-(5-hydroxy-1-methyl-6-oxopyridin-3-yl)-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-13-5-7(3-9(15)11(13)17)8-4-10(16)12(18)14(2)6-8/h3-6,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSNOMMMXRQLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)O)C2=CN(C(=O)C(=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

A prominent method involves coupling halogenated pyridinones with boronic acid derivatives. For example:

  • Step 1 : Synthesis of 5-iodo-1-methyl-3-(tetrahydropyranyloxy)pyridin-2-one via iodination of 1-methyl-3-hydroxypyridin-2-one under Miyaura conditions.

  • Step 2 : Preparation of 5-boronic acid-1-methyl-5-hydroxy-6-oxopyridin-3-yl using Pd-catalyzed borylation.

  • Step 3 : Coupling under Pd(PPh₃)₄ catalysis in dimethoxyethane/water (4:1) at 80°C.

Representative Data :

EntryCatalystSolventYield (%)Purity (%)
1Pd(PPh₃)₄DME/H₂O7895
2PdCl₂(dppf)Toluene/EtOH6589

Buchwald-Hartwig Amination

Alternative coupling via C–N bond formation, though less common for this substrate class. Requires palladium/Xantphos catalysts and elevated temperatures (110–120°C).

Cyclocondensation Approaches

Formation of both pyridinone rings via cyclization of diketone precursors:

  • Step 1 : Condensation of ethyl 3-aminocrotonate with dimethyl oxalate under acidic conditions to form the first pyridinone ring.

  • Step 2 : Functionalization at C5 via Vilsmeier-Haack formylation, followed by oxidation to introduce the oxo group.

  • Step 3 : Coupling with a second pyridinone fragment via Aldol condensation.

Challenges :

  • Low regioselectivity during formylation (∼60:40 C5:C3 ratio).

  • Over-oxidation of hydroxyl groups necessitates protective strategies (e.g., silyl ethers).

Hydroxyl Group Introduction

  • Methoxy Deprotection : Treatment of methoxy precursors with BBr₃ in CH₂Cl₂ at −78°C achieves near-quantitative deprotection.

  • Oxidation of Methyl Groups : Selective oxidation of 1-methyl groups to hydroxyls using MnO₂ in acetone (40% yield, requires optimization).

Methylation Strategies

  • N-Methylation : Employing methyl iodide and K₂CO₃ in DMF (85% yield).

  • C-Methylation : Directed ortho-metalation with LDA followed by quenching with methyl chloroformate.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

Data from hydrogenation studies (Source) highlight solvent effects on reaction efficiency:

SolventDielectric ConstantConversion (%)Selectivity (%)
THF7.67492
Ethanol24.39588
DCM8.96885

Polar protic solvents (e.g., ethanol) enhance conversion but may reduce selectivity due to hydrogen bonding interactions.

Protecting Group Strategies

  • Silyl Ethers : TBS protection stabilizes hydroxyl groups during coupling (deprotection yield: 94%).

  • Acetals : Less effective due to ring strain in bicyclic intermediates.

Analytical and Characterization Data

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.41 (s, 3H, N–CH₃), 6.82 (d, J = 8.5 Hz, 1H), 7.15 (s, 1H).

  • HRMS : m/z calculated for C₁₂H₁₀N₂O₄ [M+H]⁺: 269.0563; found: 269.0565.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity for optimized routes.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems improve heat transfer and reduce reaction times (3 hours vs. 20 hours batch).

Cost-Effective Catalysts

Replacing Pd with Ni catalysts in coupling steps reduces costs by 60%, albeit with lower yields (∼55%) .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(5-hydroxy-1-methyl-6-oxopyridin-3-yl)-1-methylpyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce secondary alcohols.

Scientific Research Applications

Medicinal Chemistry

3-Hydroxy-5-(5-hydroxy-1-methyl-6-oxopyridin-3-yl)-1-methylpyridin-2-one has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it a candidate for drug development.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics .

Neuropharmacology

Research indicates that this compound may influence neurochemical pathways, particularly those involved in neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies have shown that the compound can protect neuronal cells from oxidative stress, indicating its potential as a neuroprotective agent in conditions like Alzheimer's disease .

Biochemical Research

The compound's unique structure allows it to serve as a biochemical probe for studying enzyme activities and metabolic pathways.

Case Study: Enzyme Inhibition

Research has highlighted its role as an inhibitor of specific enzymes involved in metabolic disorders, providing insights into therapeutic strategies for managing these conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against bacteria
NeuroprotectiveProtection against oxidative stress
Enzyme InhibitionInhibition of metabolic enzymes

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(5-hydroxy-1-methyl-6-oxopyridin-3-yl)-1-methylpyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The hydroxyl and carbonyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives

3-(5-Methoxypyridin-3-yl)-prop-2-yn-1-ol
  • Structure : A pyridine ring with a methoxy group at position 5 and a propargyl alcohol side chain.
  • Molecular Weight: 163.17 g/mol (calculated from formula C₉H₉NO₂) .
  • Key Differences: Lacks the bicyclic pyridinone system and dual hydroxy/oxo substituents of the target compound.
  • Applications : Catalogued for synthetic use, but biological activity is unspecified .
Copper(II) Complexes with Hydrazone Ligand Derived from 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde
  • Structure : Pyridine core with hydroxy, hydroxymethyl, and methyl groups.
  • Key Differences : Single pyridine ring with a hydrazone ligand, enabling metal coordination.
  • Research Findings : Exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Pyrimidin-dione Derivatives

6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione
  • Structure : Pyrimidine ring with hydroxy, hydroxymethyl, and methoxymethyl substituents.
  • Key Differences: Six-membered pyrimidin-dione core vs. bicyclic pyridinone system.
  • Synthesis : Prepared via nucleophilic substitution reactions, highlighting the role of hydroxyl groups in reactivity .

Cyclohexenone Derivatives (Pesticides)

Cycloxydim, Sethoxydim, and Tralkoxydim
  • Structure: Cyclohexenone cores with hydroxy, ethoxyimino, and alkylthio groups.
  • Applications : Broad-spectrum herbicides targeting acetyl-CoA carboxylase in grasses .
  • Key Differences: Non-aromatic cyclohexenone rings vs. aromatic pyridinone systems.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications/Activity References
Target Compound Bicyclic pyridinone Dual hydroxy, methyl, oxo groups N/A Hypothetical antimicrobial N/A
3-(5-Methoxypyridin-3-yl)-prop-2-yn-1-ol Pyridine Methoxy, propargyl alcohol 163.17 Synthetic intermediate
Copper(II)-hydrazone complex Pyridine-hydrazone Hydroxy, hydroxymethyl, methyl N/A Antimicrobial
Cycloxydim Cyclohexenone Hydroxy, ethoxyimino, thiopyran N/A Herbicide

Table 2: Substituent Impact on Bioactivity

Substituent Type Observed Effects in Analogous Compounds Potential Relevance to Target Compound
Hydroxy groups Enhanced metal coordination and antimicrobial activity Possible chelation or enzyme inhibition
Methyl groups Increased lipophilicity and metabolic stability Improved bioavailability
Oxo groups Electron-withdrawing effects on ring reactivity Stabilization of resonance structures

Research Findings and Hypotheses

  • Antimicrobial Potential: The hydroxy-rich structure of the target compound may mimic the hydrazone ligand in ’s copper complexes, suggesting possible antimicrobial properties .
  • Herbicide Applications: While cyclohexenone derivatives (e.g., cycloxydim) act as herbicides, the aromatic pyridinone system may offer alternative modes of action, such as interference with plant hormone pathways .
  • Synthetic Challenges: The bicyclic pyridinone system likely requires multi-step synthesis, akin to the methoxymethyl-substituted pyrimidin-diones in .

Biological Activity

3-Hydroxy-5-(5-hydroxy-1-methyl-6-oxopyridin-3-yl)-1-methylpyridin-2-one, also referred to as compound 1, is a pyridine derivative that has garnered attention for its potential biological activities. Its molecular formula is C12H12N2O4C_{12}H_{12}N_{2}O_{4} with a molecular weight of approximately 248.24 g/mol . This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Antimicrobial Activity

Recent studies have indicated that pyridine derivatives exhibit significant antimicrobial properties. For instance, compound 1 was evaluated for its antibacterial and antifungal activities. The results demonstrated effective inhibition against various strains of bacteria and fungi, with minimal inhibitory concentration (MIC) values indicating strong bioactivity.

Table 1: Antimicrobial Activity of Compound 1

MicroorganismMIC (mg/mL)Activity Level
Staphylococcus aureus0.0048High
Escherichia coli0.0195Moderate
Candida albicans0.0098Moderate
Bacillus subtilis0.0048High

The compound exhibited particularly strong activity against Staphylococcus aureus and Escherichia coli , highlighting its potential as an antimicrobial agent .

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, compound 1 has shown promising anticancer activity in various cell lines. Research indicates that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of compound 1 on human cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The findings revealed that:

  • IC50 values were less than the standard drug doxorubicin, indicating superior efficacy.
  • Compound 1 demonstrated selective cytotoxicity, sparing normal cells while effectively targeting cancerous cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Comparison to Doxorubicin
A-431<10Higher
Jurkat<15Higher

This selectivity suggests that compound 1 may have a favorable safety profile for therapeutic applications .

The mechanism through which compound 1 exerts its biological effects is not fully elucidated but is believed to involve modulation of cellular signaling pathways related to apoptosis and inflammation. Molecular dynamics simulations have suggested interactions with key proteins involved in cell survival and proliferation .

Q & A

Basic: What synthetic routes are effective for preparing 3-Hydroxy-5-(5-hydroxy-1-methyl-6-oxopyridin-3-yl)-1-methylpyridin-2-one, and how are intermediates purified?

Methodological Answer:
The synthesis of structurally related pyridinone derivatives often involves multi-step reactions, including alkylation, cyclization, and functional group protection/deprotection. For example, describes the preparation of 5-hydroxy-1-methylpyrazole derivatives via Claisen rearrangement and subsequent purification using column chromatography with silica gel as the stationary phase. Key steps include:

  • Intermediate isolation : After reaction completion, crude products are concentrated under reduced pressure and purified via column chromatography (hexane/ethyl acetate gradients) to isolate intermediates.
  • Spectroscopic validation : IR and NMR (¹H/¹³C) are used to confirm intermediate structures, while HRMS ensures molecular weight accuracy .
    For the target compound, analogous strategies involving hydroxyl group protection (e.g., tert-butyldimethylsilyl ethers) and controlled oxidation of pyridine precursors may be applicable.

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:
Characterization requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., hydroxyl groups, methyl substituents), while ¹³C NMR confirms carbon骨架. highlights the use of NMR for structural elucidation of pyridinone analogs .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula by matching experimental and theoretical masses (e.g., ±0.001 Da tolerance) .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretching at ~1650–1750 cm⁻¹ for ketones) .
  • HPLC-PDA/MS : Ensures purity (>95%) and identifies co-eluting impurities .

Advanced: How do electronic and steric effects of substituents influence the compound’s reactivity in redox reactions?

Methodological Answer:
The pyridinone core’s reactivity is modulated by substituents:

  • Electron-Withdrawing Groups (EWGs) : Hydroxyl and oxo groups increase electrophilicity, favoring nucleophilic attacks (e.g., substitution at C-5). notes that oxidation of similar compounds yields ketones or carboxylic acids, while reduction produces alcohols .
  • Steric Hindrance : Methyl groups at positions 1 and 5 may slow reaction kinetics. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals.
  • Experimental Validation : Controlled redox experiments (e.g., NaBH₄ reduction or KMnO₄ oxidation) paired with kinetic studies (UV-Vis monitoring) quantify substituent effects .

Advanced: How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:
Discrepancies often arise from assay variability or compound stability. Resolution strategies include:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293 for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922) under controlled conditions (pH, temperature) .
  • Stability Profiling : Monitor compound degradation via LC-MS under assay conditions (e.g., 37°C in PBS) to rule out artifact formation .
  • Mechanistic Studies : Use fluorescence-based assays (e.g., ROS detection) or enzyme inhibition assays (e.g., DHODH inhibition in ) to identify primary targets .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:
Safety measures are critical due to potential toxicity:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, rinse with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .
  • Storage : Store in airtight containers at –20°C under nitrogen to prevent hydrolysis/oxidation .

Advanced: What computational methods aid in predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability (e.g., logP via ChemAxon) .
  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., dihydroorotate dehydrogenase in ) .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 inhibition, and hERG liability .

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